molecular formula C18H24N2O3 B2763212 Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate CAS No. 2309779-84-6

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate

Cat. No.: B2763212
CAS No.: 2309779-84-6
M. Wt: 316.401
InChI Key: HOILYVOJNSMJDS-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate is a synthetic organic compound with the molecular formula C18H24N2O3 and a molecular weight of 316.401 g/mol. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a benzoate ester group. The presence of the cyclobutyl group adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the diazepane ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester or diazepane ring, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate include other diazepane derivatives and benzoate esters. These compounds share structural features but may differ in their reactivity, biological activity, and applications. For example, benzodiazepines are well-known for their use as pharmaceuticals, while other diazepane derivatives may be used in different industrial or research contexts .

Conclusion

This compound is a versatile compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-11-3-10-19(12-13-20)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOILYVOJNSMJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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